molecular formula C25H25NO5S B280914 Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B280914
M. Wt: 451.5 g/mol
InChI Key: HTPLRHFYIIXVRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as EIMAF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EIMAF is a naphthofuran-based compound that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In animal studies, this compound has been shown to reduce inflammation in models of arthritis and to inhibit tumor growth in models of cancer. This compound has also been shown to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate in lab experiments include its high purity, stability, and well-defined chemical structure. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the synthesis of new materials based on this compound could lead to the development of new materials with unique properties.

Synthesis Methods

The synthesis of Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate involves the reaction of 5-amino-2-methyl-1-naphthol with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with ethyl 3-bromobenzoate. The final compound is obtained by the deprotection of the sulfonyl group using sodium methoxide in methanol. This synthetic method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

Properties

Molecular Formula

C25H25NO5S

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C25H25NO5S/c1-5-30-25(27)23-16(4)31-24-20-9-7-6-8-19(20)22(14-21(23)24)26-32(28,29)18-12-10-17(11-13-18)15(2)3/h6-15,26H,5H2,1-4H3

InChI Key

HTPLRHFYIIXVRI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)C)C

Origin of Product

United States

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